Myrtillin

Catalog No.
S592777
CAS No.
6906-38-3
M.F
C21H21ClO12
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrtillin

CAS Number

6906-38-3

Product Name

Myrtillin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

What is Myrtillin?

Myrtillin is a complex mixture of anthocyanins, which are water-soluble pigments found in various fruits and vegetables, particularly berries. The most abundant anthocyanins in myrtillin are delphinidin, cyanidin, malvidin, petunidin, and pelargonidin. These anthocyanins are believed to be responsible for the potential health benefits associated with myrtillin [].

Scientific Research on Myrtillin Applications

Eye Health:

  • Some studies suggest myrtillin might improve night vision and microcirculation in the eye, potentially benefiting individuals with eye conditions like diabetic retinopathy and age-related macular degeneration [, ]. However, the evidence is currently inconclusive and further high-quality research is needed.

Cognitive Function:

  • Preliminary studies have explored the potential of myrtillin to enhance cognitive function and memory, particularly in older adults. However, the findings are preliminary and require further investigation with larger and more robust study designs.

Other Potential Applications:

  • Research is also exploring the potential use of myrtillin for various other conditions, including vascular health, inflammation, and wound healing. However, the evidence in these areas is currently limited and more research is needed to confirm any potential benefits [].

Myrtillin, scientifically known as delphinidin 3-O-glucoside, is a type of anthocyanin primarily found in various plants, especially berries such as blueberries, blackcurrants, and bilberries. This compound is responsible for the vibrant colors of these fruits, ranging from deep blue to purple. Myrtillin is characterized by its glucoside structure, where a glucose molecule is attached to the delphinidin backbone at the third carbon position. This structural feature contributes to its solubility in water and its role in plant pigmentation and health benefits .

, particularly in the formation of complex pigments through interactions with other compounds. For instance, during red wine maturation, myrtillin can react with C-glucosidic ellagitannins to form hybrid pigments, which exhibit different color properties depending on pH levels. These reactions can significantly alter the stability and appearance of anthocyanins in food products .

Additionally, myrtillin can undergo hydrolysis and oxidation reactions, which may affect its biological activity and stability under different environmental conditions .

Myrtillin exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Properties: Myrtillin has been shown to scavenge free radicals, thereby reducing oxidative stress and inflammation in various biological systems .
  • Anti-inflammatory Effects: Studies indicate that myrtillin can modulate immune responses by increasing levels of anti-inflammatory cytokines while decreasing pro-inflammatory markers .
  • Cardiovascular Benefits: Animal studies suggest that myrtillin can lower lipid levels and improve metabolic parameters associated with cardiovascular health .

These properties make myrtillin a compound of interest in nutraceutical research.

Myrtillin can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting myrtillin from plant sources such as bilberries or blueberries using solvents like ethanol or methanol.
  • Chemical Synthesis: Myrtillin can also be synthesized chemically through glycosylation reactions involving delphinidin and glucose derivatives. This approach allows for the production of myrtillin in controlled environments and quantities.
  • Hemisynthesis: Recent research has explored hemisynthetic pathways where myrtillin is produced from simpler precursors through enzymatic or chemical modifications .

Myrtillin has several applications across different fields:

  • Food Industry: Used as a natural colorant due to its vibrant hues, myrtillin enhances the visual appeal of food products.
  • Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in dietary supplements aimed at promoting health.
  • Pharmaceuticals: Research into myrtillin's potential therapeutic effects continues, particularly concerning cardiovascular health and cancer treatment .

Studies have demonstrated that myrtillin interacts with various biological molecules:

  • Metal Ions: Myrtillin forms complexes with metal ions (e.g., iron and copper), which can enhance its antioxidant capacity by preventing metal-induced oxidative damage .
  • Immune Checkpoints: Recent findings suggest that myrtillin may bind to immune checkpoints such as PD-1 and PD-L1, potentially activating immune responses against tumors .

These interactions highlight the multifaceted roles of myrtillin in biological systems.

Myrtillin shares structural similarities with other anthocyanins but possesses unique characteristics that differentiate it:

Compound NameStructureKey Features
DelphinidinAglycone of myrtillinBase structure for myrtillin
Cyanidin3-O-glucosideCommonly found in red fruits
Malvidin3-O-glucosideFound in red wine grapes
Petunidin3-O-glucosidePresent in petunias and berries
Pelargonidin3-O-glucosideCommonly found in strawberries

Myrtillin is unique due to its specific glucosylation at the third carbon position of delphinidin, which affects its solubility and biological activity compared to other anthocyanins. Its distinct interactions with metal ions and immune pathways further underscore its potential applications in health-related fields .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

500.0721538 g/mol

Monoisotopic Mass

500.0721538 g/mol

Heavy Atom Count

34

UNII

474A9U89JS

Other CAS

26984-07-6

Wikipedia

Myrtillin
Org_27569

Dates

Modify: 2023-08-15

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